N'-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group (NO2) can be reduced to an amine group (NH2) under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The bromine atom (Br) on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or corresponding amines.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N’-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(4-bromophenyl)methylidene]-2-nitrobenzohydrazide
- N’-[(E)-(3-chlorophenyl)methylidene]-2-nitrobenzohydrazide
- N’-[(E)-(3-fluorophenyl)methylidene]-2-nitrobenzohydrazide
These compounds share similar structural features but differ in the substituents on the phenyl ring The presence of different halogen atoms (bromine, chlorine, fluorine) can influence their chemical reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C14H10BrN3O3 |
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Molecular Weight |
348.15 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C14H10BrN3O3/c15-11-5-3-4-10(8-11)9-16-17-14(19)12-6-1-2-7-13(12)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChI Key |
SFLGLRDUDMEEPO-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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